

# An In-depth Technical Guide to Confusarin: Chemical Structure and Biological Properties

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## Compound of Interest

Compound Name: *Confusarin*

Cat. No.: *B3026745*

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## Abstract

**Confusarin**, a naturally occurring phenanthrenoid, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of **Confusarin**. Detailed spectroscopic data, including Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Infrared (IR) spectroscopy, are presented to facilitate its identification and characterization. Furthermore, this guide delves into its antioxidant properties and provides the foundational information necessary for further research and development.

## Chemical Structure and Identification

**Confusarin**, systematically named 1,5,6-Trimethoxyphenanthrene-2,7-diol, is a polycyclic aromatic compound belonging to the phenanthrenoid class of natural products.<sup>[1]</sup> It has been isolated from various orchid species, including *Eria confusa* and *Bulbophyllum reptans*, as well as from *Dioscorea esculenta* L.<sup>[1][2]</sup> The chemical structure of **Confusarin** is characterized by a phenanthrene core substituted with three methoxy groups and two hydroxyl groups.

Chemical Structure of **Confusarin**

Caption: 2D Chemical Structure of **Confusarin**.

Table 1: Chemical Identifiers of **Confusarin**

| Identifier        | Value   | Reference |
|-------------------|---|-----------|
| IUPAC Name        | 1,5,6-Trimethoxyphenanthrene-2,7-diol             | [1]       |
| Synonyms          | 2,7-dihydroxy-1,5,6-trimethoxyphenanthrene        | [1]       |
| CAS Number        | 108909-02-0                                       | [3]       |
| Molecular Formula | C17H16O5  | [3]       |
| Molecular Weight  | 300.31 g/mol                                      | [3]       |
| SMILES            | <chem>COc1c(O)cc2c(c1OC)ccc1cc(O)c(OC)cc12</chem> | [1]       |

## Physicochemical Properties

A summary of the known physicochemical properties of **Confusarin** is provided in Table 2. These properties are essential for its handling, formulation, and in silico modeling.

Table 2: Physicochemical Properties of **Confusarin**

| Property                  | Value                          | Reference |
|---------------------------|--------------------------------|-----------|
| Melting Point             | 191-192 °C                     | [3]       |
| Boiling Point (Predicted) | 528.8 ± 45.0 °C                | [3]       |
| Density (Predicted)       | 1.325 ± 0.06 g/cm <sup>3</sup> | [3]       |
| pKa (Predicted)           | 9.29 ± 0.30                    | [3]       |

## Spectroscopic Data

The structural elucidation of **Confusarin** has been confirmed through various spectroscopic techniques. The key data are summarized below.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **Confusarin** provide detailed information about its proton and carbon framework. The chemical shifts ( $\delta$ ) are reported in parts per million (ppm).

Table 3:  $^1\text{H}$  NMR Spectroscopic Data for **Confusarin** (400 MHz,  $\text{CDCl}_3$ )

| Proton              | Chemical Shift ( $\delta$ , ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---------------------|----------------------------------|--------------|---------------------------|
| H-4                 | 9.19                             | d            | 9.2                       |
| H-5                 | 7.29                             | d            | 9.2                       |
| H-3                 | 7.19                             | s            | -                         |
| H-8                 | 7.85                             | d            | 9.1                       |
| H-9                 | 7.60                             | d            | 9.1                       |
| OCH <sub>3</sub> -1 | 4.10                             | s            | -                         |
| OCH <sub>3</sub> -6 | 3.97                             | s            | -                         |
| OCH <sub>3</sub> -5 | 3.96                             | s            | -                         |
| OH-2                | 6.00                             | s            | -                         |
| OH-7                | 5.80                             | s            | -                         |
| Reference:[3]       |                                  |              |                           |

Table 4:  $^{13}\text{C}$  NMR Spectroscopic Data for **Confusarin** (100 MHz,  $\text{CDCl}_3$ )

| Carbon              | Chemical Shift ( $\delta$ , ppm) |
|---------------------|----------------------------------|
| C-1                 | 145.4                            |
| C-2                 | 142.3                            |
| C-3                 | 108.1                            |
| C-4                 | 127.3                            |
| C-4a                | 119.8                            |
| C-4b                | 122.7                            |
| C-5                 | 116.1                            |
| C-6                 | 140.9                            |
| C-7                 | 136.1                            |
| C-8                 | 119.3                            |
| C-8a                | 121.6                            |
| C-9                 | 123.9                            |
| C-10                | 114.4                            |
| C-10a               | 135.1                            |
| OCH <sub>3</sub> -1 | 61.9                             |
| OCH <sub>3</sub> -6 | 61.3                             |
| OCH <sub>3</sub> -5 | 59.7                             |
| Reference:[3]       |                                  |

## Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy

UV-Vis and IR spectroscopy provide information about the electronic transitions and functional groups present in **Confusarin**, respectively.

Table 5: UV-Vis and IR Spectroscopic Data for **Confusarin**

| Spectroscopy  | Wavelength/Wavenumber                   | Description                              | Reference |
|---------------|---|--|-----------|
| UV-Vis (MeOH) | 258, 280, 320, 350 nm                   | Absorption maxima                        | [3]       |
| IR (KBr)      | 3400, 1620, 1580, 1450 cm <sup>-1</sup> | OH, C=C aromatic, C=C aromatic, C-H bend | [3]       |

## Biological Activities and Potential Therapeutic Applications

Preliminary studies have indicated that **Confusarin** possesses noteworthy biological activities, primarily as an antioxidant. Further research into its anti-inflammatory and anticancer potential is warranted based on the activities of structurally related phenanthrenoids.

### Antioxidant Activity

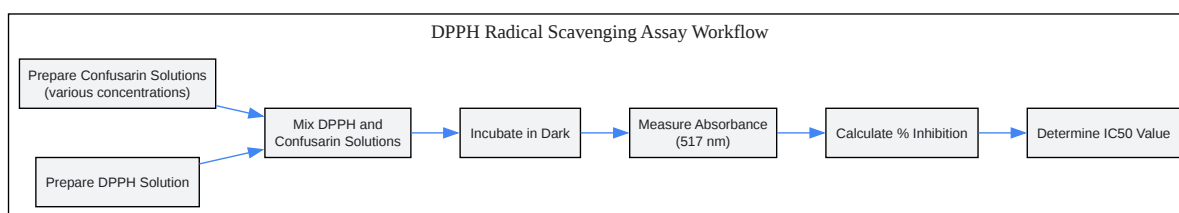
**Confusarin** has demonstrated significant antioxidant activity. In a DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, it exhibited an IC<sub>50</sub> value of 19.63 ± 0.09 ppm.[3] This activity is attributed to the presence of hydroxyl groups on the phenanthrene ring, which can donate hydrogen atoms to neutralize free radicals.

#### Experimental Protocol: DPPH Radical Scavenging Assay

The antioxidant activity of **Confusarin** was determined using the DPPH radical scavenging method as described by Aminah et al. (2017).[3] A brief outline of the protocol is as follows:

- Preparation of DPPH solution: A stock solution of DPPH in methanol is prepared.
- Sample preparation: A series of concentrations of **Confusarin** in methanol are prepared.
- Reaction: An aliquot of each **Confusarin** solution is mixed with the DPPH solution.
- Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

- **Measurement:** The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm) using a UV-Vis spectrophotometer.
- **Calculation:** The percentage of radical scavenging activity is calculated using the formula: % Inhibition =  $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$  where  $A_{\text{control}}$  is the absorbance of the DPPH solution without the sample, and  $A_{\text{sample}}$  is the absorbance of the DPPH solution with the sample.
- **IC<sub>50</sub> determination:** The IC<sub>50</sub> value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.



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Caption: Workflow for the DPPH Radical Scavenging Assay.

## Signaling Pathways

Currently, there is a lack of specific studies detailing the signaling pathways directly modulated by **Confusarin**. However, based on the known activities of other phenanthrenoids and polyphenolic compounds, potential areas of investigation include pathways related to oxidative stress, inflammation, and apoptosis. For instance, many natural antioxidants are known to influence the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-antioxidant response element) pathway, a key regulator of cellular antioxidant defenses. Further research is required to elucidate the precise molecular mechanisms and signaling cascades affected by **Confusarin**.

## Conclusion and Future Directions

**Confusarin** is a well-characterized phenanthrenoid with established antioxidant properties. This technical guide has summarized its chemical structure, physicochemical characteristics, and spectroscopic data, providing a solid foundation for researchers. While its antioxidant activity is promising, further investigations are crucial to explore its full therapeutic potential. Future research should focus on:

- Comprehensive Biological Screening: Evaluating the anti-inflammatory, anticancer, and antimicrobial activities of **Confusarin** in various in vitro and in vivo models.
- Mechanism of Action Studies: Elucidating the specific signaling pathways modulated by **Confusarin** to understand its molecular mechanisms.
- Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives of **Confusarin** to optimize its biological activity and pharmacokinetic properties.
- Toxicology and Safety Assessment: Determining the safety profile of **Confusarin** for potential clinical applications.

The information compiled in this guide serves as a valuable resource for scientists and professionals in the field of drug discovery and development, encouraging further exploration of **Confusarin** as a potential lead compound for novel therapeutics.

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